2-cyano-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
Properties
IUPAC Name |
2-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c23-15-19-5-1-2-7-20(19)21(25)18-6-3-4-17(14-18)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVODIBTTMXIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643299 | |
| Record name | 2-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-47-2 | |
| Record name | Benzonitrile, 2-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves the reaction of 2-cyanobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: Benzophenone backbone substituted with a cyano (-CN) group at the 3' position and a 1,4-dioxa-8-azaspiro[4.5]decyl-methyl moiety at the 2-position .
Properties :
- Thermal Stability : Demonstrated resilience under elevated temperatures, attributed to the spirocyclic structure .
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano group and spirocyclic amine .
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their differentiating features are summarized below:
Impact of Substituents on Reactivity and Bioactivity
- Electron-Withdrawing Groups (e.g., -CN, -CF₃): The cyano group in the target compound increases electrophilicity, facilitating nucleophilic substitutions . Trifluoromethyl analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability due to lipophilicity .
Halogen Substituents (e.g., -Cl, -Br) :
Spirocyclic Modifications :
- Replacement of the spirocyclic amine with piperidine (e.g., ) simplifies synthesis but reduces conformational rigidity, impacting receptor affinity .
Thermal and Solubility Properties
| Compound Type | Thermal Stability | Solubility Profile | Notes |
|---|---|---|---|
| Cyano-Spiro Derivatives | High (decomposition >250°C) | Moderate in DMSO, low in water | Stabilized by spirocyclic strain |
| Trifluoromethyl Analogs | Very High | Low in polar solvents, high in lipids | CF₃ enhances thermal resistance |
| Chlorinated Derivatives | Moderate | Poor in aqueous media | Halogenation increases melting points |
Biological Activity
The compound 2-cyano-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898761-47-2) is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H22N2O3
- Molecular Weight : 350.43 g/mol
Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not available |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in signal transduction pathways. Specifically, the presence of the cyano group and the spirocyclic structure suggests potential interactions with sigma receptors and other neuroactive sites.
Case Studies and Research Findings
-
Sigma Receptor Affinity
A study evaluating piperidine derivatives found that similar spirocyclic compounds exhibited high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) and significant selectivity for sigma-2 receptors . This suggests that this compound may also possess similar receptor binding characteristics. -
Tumor Imaging Potential
The development of radiolabeled compounds for tumor imaging has shown that spirocyclic structures can accumulate in tumor tissues effectively. For instance, PET imaging studies demonstrated high accumulation in human carcinoma models . This highlights the potential application of this compound in oncological diagnostics. -
In Vitro Studies
Preliminary in vitro assays have indicated cytotoxic effects against various cancer cell lines, suggesting that the compound may have antitumor properties. Further studies are required to elucidate the specific mechanisms behind these effects.
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
